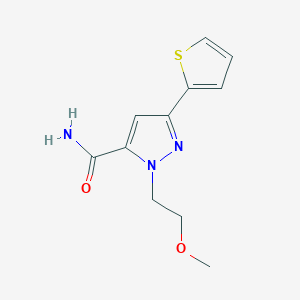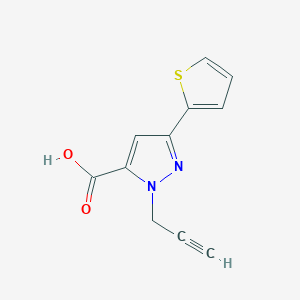
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical and Biological Properties
The chemical compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, while not directly addressed in the available literature, is structurally related to several notable heterocyclic compounds that have been extensively studied for their diverse chemical and biological properties. Research on similar heterocyclic compounds demonstrates the potential of such structures in various scientific applications, ranging from coordination chemistry to pharmaceutical development.
One area of research focuses on the variability in the chemistry and properties of related compounds, emphasizing their potential in forming complex compounds with significant spectroscopic, magnetic, and biological activities. This suggests that the subject compound could have applications in developing new materials or drugs with tailored properties (Boča, Jameson, & Linert, 2011).
Synthetic and Catalytic Applications
Another aspect of related research highlights the utility of compounds with similar scaffolds as building blocks for synthesizing heterocyclic compounds, indicating their significance in organic synthesis. This includes the development of dyes and other heterocycles, showcasing the versatility of these compounds in synthetic chemistry (Gomaa & Ali, 2020).
Inhibitors of cytochrome P450 isoforms based on structurally related compounds have been evaluated, underscoring their importance in drug development by modulating drug metabolism and potentially reducing drug-drug interactions (Khojasteh et al., 2011).
Pharmaceutical and Medicinal Chemistry
The design of kinase inhibitors utilizing related heterocyclic scaffolds further illustrates the potential of such compounds in pharmaceutical applications, especially in targeting specific protein kinases involved in various diseases (Wenglowsky, 2013).
Additionally, studies on the antitubercular activity of compounds containing pyridine moieties indicate the potential of structurally similar compounds in developing new antimicrobial agents, highlighting their importance in addressing global health challenges (Asif, 2014).
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-9-10(6-7-13)12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYQIMPDOIJZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















